
Pleconaril
Übersicht
Beschreibung
Pleconaril ist ein antivirales Medikament, das zur Klasse der Virus-Kapsid-Inhibitoren gehört. Es wurde von Schering-Plough zur Vorbeugung von Asthma-Exazerbationen und Erkältungssymptomen bei Patienten entwickelt, die Picornaviren-Atemwegsinfektionen ausgesetzt sind . This compound ist wirksam gegen Viren der Familie Picornaviridae, darunter Enterovirus und Rhinovirus . Es wirkt, indem es die Virusreplikation hemmt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Infektionen macht, die durch diese Viren verursacht werden .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die synthetische Route umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Reaktionen synthetisiert, die die Bildung eines 1,2,4-Oxadiazolrings beinhalten.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen wie Trifluormethyl und Isoxazol werden durch Reaktionen wie Alkylierung und Acylierung in die Kernstruktur eingeführt.
Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung der Kernstruktur mit anderen Zwischenprodukten, um das vollständige this compound-Molekül zu bilden.
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser synthetischen Routen, um hohe Ausbeuten und Reinheit zu erzielen. Dies beinhaltet typischerweise den Einsatz fortschrittlicher Techniken wie Continuous-Flow-Chemie und Prozessintensivierung, um die Effizienz der Synthese zu verbessern .
Wissenschaftliche Forschungsanwendungen
Treatment of Enteroviral Infections
Pleconaril has demonstrated significant efficacy in treating enteroviral infections, particularly viral meningitis caused by enteroviruses. A randomized, double-blind, placebo-controlled trial showed that this compound reduced the duration and severity of symptoms in patients suffering from enteroviral meningitis. The study indicated that patients receiving this compound had a statistically significant reduction in viral shedding and symptom severity compared to the placebo group .
Table 1: Clinical Efficacy of this compound in Enteroviral Meningitis
Study Reference | Sample Size | Treatment Group | Viral Shedding Reduction | Symptom Severity Reduction |
---|---|---|---|---|
33 | This compound | Yes | Yes | |
181 | This compound | Yes | Yes |
Respiratory Viral Infections
This compound has been extensively studied for its role in treating respiratory infections caused by rhinoviruses. In a phase II clinical trial, this compound significantly reduced the duration of colds and the severity of symptoms associated with rhinovirus infections. Participants treated with this compound exhibited improved clinical outcomes compared to those receiving a placebo .
Table 2: Clinical Outcomes in Respiratory Infections
Study Reference | Sample Size | Treatment Group | Duration of Cold Reduction | Severity Score Reduction |
---|---|---|---|---|
Varies | This compound | Significant | Significant | |
33 | This compound | Significant | Significant |
New-Onset Type 1 Diabetes
Recent studies have explored the use of this compound in preserving residual insulin production in children with new-onset type 1 diabetes. A phase II trial indicated that treatment with this compound, combined with ribavirin, led to better preservation of insulin secretion compared to placebo . This suggests potential applications beyond viral infections, particularly in immunological contexts.
Table 3: Effects of this compound on Insulin Production
Study Reference | Sample Size | Treatment Group | Insulin Secretion Preservation Rate |
---|---|---|---|
87 | This compound + Ribavirin | Higher than placebo |
Case Study 1: Enteroviral Meningitis
In a notable case involving a patient diagnosed with enteroviral meningitis, treatment with this compound resulted in rapid alleviation of symptoms. The patient exhibited a marked decrease in headache and fever within 24 hours of initiating therapy, alongside a significant reduction in viral load as evidenced by PCR testing .
Case Study 2: Rhinovirus Infection
A clinical trial involving adults with experimentally induced rhinovirus infection demonstrated that those treated with this compound experienced a faster resolution of symptoms and reduced nasal viral shedding compared to the control group. This study highlighted the potential for this compound to serve as an effective therapeutic option for acute respiratory infections caused by rhinoviruses .
Wirkmechanismus
Target of Action
Pleconaril primarily targets viral protein 1 , the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, providing protection for the viral genome and facilitating its entry into host cells.
Mode of Action
This compound interacts with its target by binding to a hydrophobic pocket in viral protein 1 . This binding renders the viral capsid rigid and compressed, which prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Biochemical Pathways
It is known that the drug acts by inhibiting viral replication . By preventing the uncoating of the viral RNA, this compound disrupts the viral life cycle and prevents the virus from multiplying within the host cell .
Pharmacokinetics
This compound exhibits a two-compartment open model with first-order absorption . It has an oral bioavailability of 70% , and more than 99% of the drug is bound to proteins . This compound is metabolized in the liver and less than 1% is excreted unchanged in the urine . The drug’s bioavailability is significantly increased when administered with food .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral replication. By binding to viral protein 1, this compound prevents the virus from attaching to the host cell and releasing its RNA . This stops the virus from multiplying within the host cell, thereby preventing the spread of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability is significantly increased when it is administered with food . This suggests that the drug’s action, efficacy, and stability can be influenced by dietary factors.
Biochemische Analyse
Biochemical Properties
Pleconaril interacts with viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . It binds to a hydrophobic pocket in this protein . This interaction renders the viral capsid rigid and compressed, preventing the uncoating of its RNA .
Cellular Effects
This compound exerts its effects on cells by inhibiting viral replication . By preventing the uncoating of viral RNA, it stops the virus from attaching to the host cell and causing infection . This has been shown to have a significant impact on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its integration into the viral capsid of picornaviruses . It binds to a hydrophobic pocket in the VP1 protein, rendering the viral capsid rigid and compressed . This prevents the uncoating of viral RNA, thereby inhibiting the virus from attaching to the host cell and causing infection .
Temporal Effects in Laboratory Settings
It has been used on a compassionate-release basis to treat patients with potentially life-threatening enterovirus infections, and for these patients, clinical, virological, laboratory, and radiological responses were evaluated .
Metabolic Pathways
It has been found to induce CYP3A enzyme activity, which could potentially increase the risk for serious drug interactions .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with viral proteins within the host cell to exert its effects .
Vorbereitungsmethoden
The synthesis of pleconaril involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a 1,2,4-oxadiazole ring.
Introduction of functional groups: Various functional groups, such as trifluoromethyl and isoxazole, are introduced to the core structure through reactions like alkylation and acylation.
Final assembly: The final step involves the coupling of the core structure with other intermediates to form the complete this compound molecule.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This typically includes the use of advanced techniques such as continuous flow chemistry and process intensification to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Pleconaril durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen eingehen, bei denen es mit Oxidationsmitteln reagiert, um oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen beinhalten die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus this compound, was zu reduzierten Produkten führt.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zur Bildung hydroxylierter oder carboxylierter Derivate führen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: this compound wird als Modellverbindung in Studien zum Design und zur Synthese antiviraler Medikamente verwendet.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Mechanismen der Virusreplikation und der Wirt-Virus-Interaktionen zu untersuchen.
Medizin: this compound wurde auf sein Potenzial zur Behandlung verschiedener Virusinfektionen untersucht, darunter solche, die durch Enterovirus und Rhinovirus verursacht werden.
Industrie: In der pharmazeutischen Industrie wird this compound als Referenzverbindung für die Entwicklung neuer antiviraler Medikamente verwendet.
Wirkmechanismus
This compound entfaltet seine antivirale Wirkung, indem es an eine hydrophobe Tasche im viralen Protein 1 bindet, dem Hauptprotein, das die Kapsel (Hülle) von Picornaviren bildet . Diese Bindung macht die virale Kapsel starr und komprimiert, wodurch die Entmantelung ihrer RNA verhindert wird. Dadurch wird das Virus daran gehindert, an die Wirtszelle zu binden und eine Infektion zu verursachen . Bei Enteroviren verhindert this compound, dass das Virus seine RNA freilegt, während es bei Rhinoviren das Virus daran hindert, an die Wirtszelle zu binden .
Vergleich Mit ähnlichen Verbindungen
Pleconaril ähnelt anderen antiviralen Verbindungen, die auf die virale Kapsel abzielen, wie z. B. Pirodavir und Vapendavir . this compound hat einzigartige strukturelle Merkmale, die zu seiner Potenz und Spezifität beitragen. So verbessern beispielsweise die Trifluormethyl- und Isoxazolgruppen in this compound seine Bindungsaffinität an die virale Kapsel, wodurch es die Virusreplikation effektiver hemmt .
Ähnliche Verbindungen umfassen:
Pirodavir: Ein weiteres Kapsel-bindendes Antiviral, das die Rhinovirus-Replikation hemmt.
Vapendavir: Ein Kapsid-Inhibitor mit Aktivität gegen Rhinoviren und Enteroviren.
Benzothiophenderivate: Neuartige Verbindungen, die die Rhinovirus-Replikation hemmen, indem sie an die virale Kapsel binden.
Pleconarils einzigartige Kombination funktioneller Gruppen und seine Fähigkeit, eine breite Palette von Picornaviren zu hemmen, machen es zu einer wertvollen Verbindung in der antiviralen Forschung und Medikamentenentwicklung .
Biologische Aktivität
Pleconaril is a novel antiviral agent that primarily targets human picornaviruses, including rhinoviruses and enteroviruses. It functions by inhibiting viral replication through a unique mechanism that involves binding to the viral capsid protein, specifically the VP1 protein, which is crucial for viral attachment and uncoating. This article delves into the biological activity of this compound, summarizing its efficacy, safety, and clinical applications based on diverse research findings.
This compound operates by integrating into a hydrophobic pocket within the VP1 protein of picornaviruses. This interaction disrupts key processes such as:
- Viral Attachment : Prevents the virus from attaching to cellular receptors.
- Uncoating : Blocks the release of viral RNA into the host cell cytoplasm.
- Virus Assembly : Interferes with the assembly of new virions, thereby reducing infectivity .
Clinical Studies
Numerous clinical studies have demonstrated the efficacy of this compound in treating infections caused by picornaviruses. Below is a summary of key findings:
- Study Population : In a randomized controlled trial involving 2,096 participants, this compound significantly reduced the duration and severity of colds caused by picornaviruses. The median duration of illness was reduced by approximately one day in this compound-treated patients compared to placebo .
- Viral Shedding : In cases of coxsackievirus A21 infections, this compound treatment resulted in significant reductions in viral shedding and associated illness measures .
Table 1: Efficacy Summary from Clinical Trials
Study Type | Sample Size | Efficacy Rate | Duration Reduction (Days) |
---|---|---|---|
Randomized Controlled Trial | 2096 | 65% infected | 1 |
Compassionate Use (Enterovirus) | 38 | 78% clinical response | N/A |
Coxsackievirus A21 Infection | Not specified | Significant reduction in viral shedding | N/A |
Safety Profile
This compound has been generally well tolerated among patients. Common adverse effects include:
- Headache
- Diarrhea
- Nausea
Most reported adverse events were mild to moderate in severity, with serious adverse events being rare .
Table 2: Adverse Events Reported
Adverse Event | Frequency (%) |
---|---|
Headache | 10 |
Diarrhea | 8 |
Nausea | 7 |
Serious Events | <1 |
Case Study 1: Vaccine-Acquired Poliovirus
A notable case involved an immunodeficient infant who developed vaccine-associated poliovirus infection. This compound was administered at escalating doses and successfully cleared the virus from both serum and cerebrospinal fluid within days. The patient showed no development of resistance to this compound during treatment .
Case Study 2: Enterovirus Meningoencephalitis
In a cohort of patients with chronic enterovirus meningoencephalitis treated with this compound on a compassionate basis, a majority exhibited clinical improvement. This included neurological recovery in previously healthy individuals presenting with acute enterovirus infections .
Eigenschaften
IUPAC Name |
3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057649 | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses. This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA. As a result, the virus is stopped from attaching to the host cell and causing infection. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
153168-05-9 | |
Record name | Pleconaril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153168-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pleconaril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153168059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLECONARIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4570Q89D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.